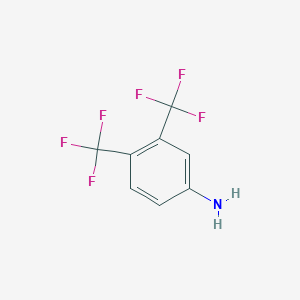

3,4-Bis(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h1-3H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDVFXQQNBDDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364283 | |

| Record name | 3,4-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2965-07-3 | |

| Record name | 3,4-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2965-07-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Bis Trifluoromethyl Aniline and Its Derivatives

Established Synthetic Routes to 3,4-Bis(trifluoromethyl)aniline

Reduction Reactions of Nitro Precursors

A primary and well-established method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 3,4-bis(trifluoromethyl)nitrobenzene. chemicalbook.comsigmaaldrich.comscbt.com This transformation is a fundamental step in aromatic chemistry and can be achieved using various reducing agents and reaction conditions.

One common approach is catalytic hydrogenation. For instance, 3,5-bis(trifluoromethyl)nitrobenzene (B146736) can be reduced to 3,5-bis(trifluoromethyl)aniline (B1329491) in high yield (87%) using a palladium-carbon catalyst under hydrogen pressure at elevated temperature. chemicalbook.com While this example illustrates the reduction of a different isomer, the principle is directly applicable to the synthesis of this compound from its nitro precursor. The general reaction involves treating the nitroaromatic compound with a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethyl acetate (B1210297), and subjecting the mixture to hydrogen gas.

Table 1: Catalytic Hydrogenation of a Nitro Precursor This table is interactive. Users can sort and filter the data.

| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |

|---|

Another approach involves the use of metal-based reducing agents. For example, the reduction of nitroarenes can be accomplished using reagents like boron triiodide (BI₃), which can be generated in situ from potassium borohydride (B1222165) (KBH₄) and iodine (I₂). acs.org This method offers an alternative to catalytic hydrogenation and has been shown to be effective for a wide range of nitroarenes. acs.org

Halogenation-Amination Sequences

An alternative strategy for synthesizing fluorinated anilines involves a sequence of halogenation followed by amination. This method often starts with a readily available chlorinated precursor. For example, a process for preparing fluorinated anilines can begin with chloronitrobenzenes, which undergo a chlorine-fluorine exchange reaction (Halex reaction) followed by hydrogenation of the nitro group. google.com This approach is particularly useful for introducing fluorine atoms at specific positions on the aromatic ring that are activated by a nitro group.

In a related synthetic route, 4-chloro benzotrifluoride (B45747) can be halogenated with chlorine to produce 3,4,5-trichloro benzotrifluoride. This intermediate then undergoes an amination reaction with ammonia (B1221849) to yield 2,6-dichloro-4-trifluoromethylaniline. wipo.int Although this specific example does not produce this compound, it demonstrates the principle of a halogenation-amination sequence to introduce an amino group onto a polyhalogenated benzotrifluoride core.

Novel Synthetic Approaches to this compound Derivatives

Recent research has focused on developing more direct and efficient methods for the synthesis of fluorinated anilines and their derivatives, including those of this compound.

Direct Fluorination Strategies

Direct fluorination methods aim to introduce fluorine atoms into an aromatic ring in a single step. While historically challenging due to the high reactivity of fluorinating agents, modern methods have shown promise. google.com For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through direct fluorination of 1,2-bis(3-nitrophenyl)disulfane. beilstein-journals.org This highlights the potential of direct fluorination for creating complex fluorinated aromatic compounds.

Another approach involves the reaction of aromatic azides with anhydrous hydrogen fluoride (B91410) to produce fluorinated anilines. google.com This method offers a pathway to selectively introduce fluorine into unsubstituted positions of an aromatic ring under relatively mild conditions. google.com

Electrophilic Aromatic Substitution Modalities

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The amino group of aniline (B41778) is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.com However, the presence of two strongly electron-withdrawing trifluoromethyl groups in this compound deactivates the ring towards electrophilic attack. youtube.com

Despite this deactivation, electrophilic substitution can still be a viable strategy for modifying the aromatic ring of this compound derivatives under specific conditions. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution. youtube.com Therefore, any electrophilic substitution on a trifluoromethyl-substituted benzene (B151609) ring would be expected to occur at the meta position relative to the trifluoromethyl group. youtube.com For this compound, the directing effects of the amino group and the two trifluoromethyl groups would need to be considered to predict the outcome of such reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto electron-deficient aromatic rings. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the trifluoromethyl groups in this compound, facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

Aryl halides with electron-withdrawing groups are common substrates for SNAr reactions. For example, 1-fluoro-2-nitrobenzene (B31998) readily undergoes nucleophilic aromatic substitution. mdpi.com In the context of synthesizing derivatives of this compound, a precursor such as a halogenated 1,2-bis(trifluoromethyl)benzene (B1265662) could react with a nitrogen-based nucleophile. For instance, the reaction of hexafluorobenzene (B1203771) with various nucleophiles leads to the substitution of one or more fluorine atoms. nih.gov This principle can be applied to synthesize derivatives by reacting a suitable polyfluoro- or polyhalo-bis(trifluoromethyl)benzene with an appropriate amine.

A specific example involves the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene via nucleophilic aromatic substitution. mdpi.com This demonstrates the feasibility of forming C-N bonds through SNAr reactions on fluorinated aromatic systems.

Table 2: Nucleophilic Aromatic Substitution for the Synthesis of a Diamine Derivative This table is interactive. Users can sort and filter the data.

| Amine Reactant | Aryl Halide Reactant | Product | Yield (%) | Reference |

|---|

Organocatalytic Synthesis Methods

Organocatalysis offers a metal-free approach to synthesizing derivatives of trifluoromethyl-anilines. Chiral phosphoric acids, a prominent class of organocatalysts, have proven effective in catalyzing enantioselective reactions to produce complex amine structures. nih.govchemrxiv.org

One key method is the aza-Diels-Alder reaction, where chiral phosphoric acids catalyze the [4+2] cycloaddition between azadienes and dienophiles like enecarbamates. nih.gov This strategy has been successfully applied to synthesize a variety of nitrogen-containing heterocycles with high enantioselectivity. nih.gov For instance, the reaction between 2-benzothiazolimines and enecarbamates, catalyzed by a chiral phosphoric acid with bulky 2,4,6-triisopropylphenyl (TRIP) groups, yields benzothiazolopyrimidines with up to >99% enantiomeric excess (ee). nih.gov This demonstrates the catalyst's ability to create a highly-ordered chiral environment that dictates the stereochemical outcome.

Another significant organocatalytic route is the asymmetric homologation of alkenylboronic acids using trifluoromethyl-diazomethanes, catalyzed by BINOL derivatives. nih.gov This process generates chiral α-trifluoromethyl allylboronic acids, which are versatile intermediates that can react with imines to form trifluoromethylated homoallylic amines. nih.gov The high reactivity and stereochemical fidelity of these reactions make them valuable for constructing complex chiral amines. nih.gov

Table 1: Representative Organocatalytic Reactions for Amine Synthesis

| Catalyst Type | Reaction Type | Substrates | Product Type | Key Feature |

|---|---|---|---|---|

| Chiral Phosphoric Acid | [4+2] Cycloaddition | 2-Benzothiazolimines, Enecarbamates | Benzothiazolopyrimidines | High enantioselectivity (up to >99% ee) nih.gov |

Enzyme-Catalyzed Synthetic Pathways

Biocatalysis provides a highly specific and sustainable route for synthesizing chiral α-trifluoromethyl amines. Engineered enzymes, particularly variants of cytochrome c, have been developed to catalyze reactions not found in nature, offering a green alternative to traditional chemical catalysts. nih.govacs.org

A notable advancement is the asymmetric N-H carbene insertion reaction catalyzed by engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus. nih.govacs.org This biocatalytic system enables the synthesis of chiral α-trifluoromethyl amino esters from anilines and alkyl 2-diazo-3,3,3-trifluoropropanoates (DTPs) with exceptional yield and enantioselectivity. nih.govacs.org The reaction proceeds through an iron carbene intermediate formed at the enzyme's heme center, with the protein's chiral pocket guiding the stereochemical outcome. researchgate.net

Researchers have demonstrated that this methodology is applicable to a wide array of aryl amine substrates, including those with diverse electronic and steric properties. acs.org By combining protein engineering (modifying the enzyme) with substrate engineering (changing the diazo reagent), it is possible to invert the enantioselectivity of the reaction. For example, using benzyl (B1604629) 2-diazotrifluoropropanoate as the carbene donor typically yields the R-enantiomer, while switching to a different diazo reagent can favor the formation of the S-enantiomer. acs.org This dual control provides access to both enantiomers of the valuable α-trifluoromethyl amine products. acs.org

Table 2: Enzyme-Catalyzed N-H Insertion with Various Anilines

| Enzyme Variant | Aniline Substrate | Carbene Donor | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Engineered Ht-Cc552 | 4-Bromoaniline | Benzyl 2-diazotrifluoropropanoate | 75% | 95:5 |

| Engineered Ht-Cc552 | 3-Chloro-4-fluoroaniline | Benzyl 2-diazotrifluoropropanoate | 32% | 88:12 |

| Engineered Ht-Cc552 | Naphthylamine | Benzyl 2-diazotrifluoropropanoate | 99% | 91:9 |

Data sourced from studies on engineered cytochrome c₅₅₂ variants, demonstrating broad substrate scope. acs.org

Catalyst-Free Amidation Reactions

The synthesis of amides from anilines can be achieved under remarkably mild and efficient catalyst-free conditions. This approach aligns with green chemistry principles by avoiding metal catalysts and often harsh reaction conditions. rsc.org

A highly effective, one-pot procedure has been developed for the direct synthesis of amides from aldehydes and amines, including anilines. rsc.org This reaction proceeds smoothly without any catalyst and can be conducted in either aqueous or organic media, showcasing its versatility. rsc.org The method is applicable to both aliphatic and aromatic aldehydes, which react with primary or secondary amines to form the corresponding amides in good yields. rsc.org The simplicity and efficiency of this catalyst-free amidation make it an attractive and environmentally friendly synthetic strategy. rsc.org

Furthermore, catalyst-free, three-component coupling reactions have been developed for synthesizing complex molecules like amidinomaleimides. nih.gov These reactions combine azidomaleimides, secondary amines, and aldehydes in a one-pot process under mild conditions (e.g., 40 °C in a methanol/ethyl acetate mixture). nih.gov The electrophilicity of the azidomaleimide is key to driving the reaction without the need for a catalyst. nih.gov

Azide (B81097) Group Directed Lithiation/Cyclization Protocols

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, such as n-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This creates a stabilized aryllithium intermediate that can react with various electrophiles, allowing for precise substitution exclusively at the ortho-position. wikipedia.org

While an amino group itself can act as a DMG, its acidity often leads to N-deprotonation rather than ortho-lithiation. Therefore, it is typically protected or modified. Functional groups like amides (-CONR₂), carbamates (-OCONR₂), and sulfonamides (-SO₂NR₂) are strong DMGs. organic-chemistry.org The azido (B1232118) group (N₃) itself is not typically listed as a primary DMG for lithiation. Instead, lithiation is directed by other functional groups on the aniline ring.

However, azide chemistry is pivotal in subsequent cyclization reactions. For instance, an ortho-lithiated species can react with an azide source, or an existing aryl azide can undergo reactions to form heterocyclic systems. While a direct "azide group directed lithiation" is less common, the synergy between ortho-lithiation chemistry and the reactivity of the azide functional group provides pathways to complex nitrogen-containing heterocycles. The lithiation step is directed by a suitable DMG, and the resulting intermediate can then be trapped or further manipulated in protocols involving an azide. youtube.com

Green Chemistry Principles in this compound Synthesis

The synthesis of fluorinated compounds like this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. acs.orgvapourtec.com

Key green chemistry principles relevant to these syntheses include:

Waste Prevention and Atom Economy : The ideal synthesis maximizes the incorporation of all starting materials into the final product (high atom economy). acs.org Catalyst-free reactions (2.2.6) and enzyme-catalyzed pathways (2.2.5) are advantageous as they reduce the need for additional reagents that would otherwise contribute to waste. nih.govrsc.org

Use of Safer Solvents and Conditions : A major focus of green chemistry is minimizing or replacing hazardous organic solvents. vapourtec.com The development of catalyst-free amidations that can proceed in water is a significant step forward. rsc.org Furthermore, enzyme-catalyzed reactions typically occur in aqueous buffers under mild temperature and pressure, drastically reducing energy consumption and safety risks. nih.govvapourtec.com

Catalysis over Stoichiometric Reagents : Catalytic reactions are inherently greener than stoichiometric ones because catalysts are used in small amounts and can facilitate many reaction cycles. youtube.com The use of organocatalysts (2.2.4) and biocatalysts (2.2.5) exemplifies this principle, offering highly efficient and reusable systems that minimize waste. nih.govnih.govcinz.nz

Reduction of Derivatives : Green chemistry encourages avoiding unnecessary derivatization steps, such as the use of protecting groups, which add steps to a synthesis and generate waste. acs.orgyoutube.com The high specificity of enzymes often allows reactions to occur at a target site without affecting other functional groups, thereby eliminating the need for protection-deprotection sequences. acs.org

Flow Chemistry : Modern techniques like continuous flow chemistry offer a greener process by improving safety, enabling real-time monitoring, and simplifying the reuse of heterogeneous catalysts. cinz.nz This technology is well-suited for implementing catalytic processes, aligning with several green chemistry principles. cinz.nz The use of highly fluorinated compounds also opens avenues for "fluorous chemistry," where fluorous solvents can be used for easy separation and recycling of catalysts and reagents. tcichemicals.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-triisopropylphenyl (TRIP) |

| 2-Benzothiazolimine |

| Enecarbamate |

| Benzothiazolopyrimidine |

| BINOL |

| Alkenylboronic acid |

| Trifluoromethyl-diazomethane |

| α-Trifluoromethyl allylboronic acid |

| Homoallylic amine |

| Cytochrome c₅₅₂ |

| Alkyl 2-diazo-3,3,3-trifluoropropanoate (DTP) |

| Benzyl 2-diazotrifluoropropanoate |

| α-Trifluoromethyl amino ester |

| 4-Bromoaniline |

| 3-Chloro-4-fluoroaniline |

| Naphthylamine |

| Azidomaleimide |

| Amidinomaleimide |

Reactivity and Mechanistic Studies of 3,4 Bis Trifluoromethyl Aniline

Electron-Withdrawing Effects of Trifluoromethyl Groups on Reactivity

The presence of two trifluoromethyl (-CF3) groups on the aniline (B41778) ring profoundly influences the reactivity of 3,4-bis(trifluoromethyl)aniline. The -CF3 group is recognized as one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. nih.gov This intense electron withdrawal has significant consequences for the chemical behavior of the aromatic ring and the amino group.

The two -CF3 groups at the 3- and 4-positions of the aniline ring synergistically decrease the electron density of the benzene (B151609) ring and, crucially, the nitrogen atom of the amino group. This reduction in electron density deactivates the amino group, making it a significantly weaker nucleophile compared to aniline or anilines with electron-donating substituents. The diminished nucleophilicity impacts the kinetics and feasibility of reactions involving nucleophilic attack by the amino group.

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the N-H protons of the amino group, making the aniline more susceptible to deprotonation under basic conditions. This enhanced acidity can be a key factor in certain reaction mechanisms. The electron-withdrawing effect also extends to the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present.

Role as a Building Block in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Despite the deactivating effects of the trifluoromethyl groups, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the formation of new carbon-carbon and carbon-nitrogen bonds. Its utility stems from the introduction of the bis(trifluoromethyl)phenyl moiety, which can impart unique properties, such as high lipophilicity and metabolic stability, to the target molecules. These characteristics are highly desirable in the development of pharmaceuticals and agrochemicals. nih.gov

In the realm of carbon-nitrogen bond formation, this compound is a common precursor for the synthesis of a variety of nitrogen-containing compounds. It can undergo condensation reactions with carbonyl compounds to form Schiff bases (imines) and can be used in transition-metal-catalyzed cross-coupling reactions to form substituted anilines and heterocyclic compounds. nih.govsigmaaldrich.com For instance, it participates in titanium-catalyzed hydroamination reactions. sigmaaldrich.com

Regarding carbon-carbon bond formation, while the direct use of the aniline in classic electrophilic aromatic substitution is limited due to the deactivated ring, it can be transformed into derivatives that are more amenable to such reactions. More commonly, the aniline is incorporated into a larger molecular framework, and subsequent reactions are carried out at other sites. The unique electronic properties conferred by the bis(trifluoromethyl)phenyl group can influence the regioselectivity and stereoselectivity of these subsequent transformations. nih.gov A metal-free method has been developed for the trifluoromethylarylation of alkenes using anilines, showcasing a novel approach to C-C bond formation. nih.gov

The following table provides examples of reactions where this compound or its close analogs are used as building blocks:

| Reaction Type | Reactants | Product Type | Reference |

| Schiff Base Formation | 3,5-Bis(trifluoromethyl)aniline (B1329491), Salicylaldehyde | N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline | sigmaaldrich.com |

| Hydroamination | 3,5-Bis(trifluoromethyl)aniline, Alkene | N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline | sigmaaldrich.com |

| Thiourea (B124793) Formation | 3,5-Bis(trifluoromethyl)aniline, Isothiocyanate | N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea | sigmaaldrich.com |

| Cyclization Cascade | Aniline-derived allenol | gem-bis(triflyl)ated cyclopenta[b]indolines | acs.org |

Mechanistic Investigations of Key Reactions Involving this compound

Hydroamination Reaction Mechanisms

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing substituted amines. wikipedia.org The mechanism of hydroamination can vary significantly depending on the catalyst and substrates employed. For anilines like this compound, which are relatively weak nucleophiles, catalytic activation is generally required. wikipedia.org

Mechanisms for intermolecular hydroamination can be broadly categorized:

Amine Activation: A common pathway involves the formation of a metal-amido complex. acs.org This complex then undergoes insertion of the unsaturated C-C bond, followed by protonolysis to release the product and regenerate the catalyst. acs.org

C-C Multiple Bond Activation: Alternatively, the catalyst can activate the alkene or alkyne. This can occur through several pathways, including nucleophilic attack of the amine on the coordinated unsaturated substrate. acs.org For alkynes, a mechanism involving a metal-vinylidene intermediate has been proposed. acs.org

Imido Mechanism: Particularly for group 4 metals, a proposed mechanism involves a metal imido intermediate that undergoes a [2+2] cycloaddition with the alkyne to form an azametallacyclobutene. acs.org

The specific mechanism for the hydroamination of an alkene with this compound will be influenced by the choice of catalyst (e.g., lanthanides, palladium, or other transition metals) and the reaction conditions. libretexts.org The electron-deficient nature of the aniline may favor mechanisms where the alkene is activated towards nucleophilic attack or those that proceed through a highly reactive metal-amido intermediate.

Schiff Base Formation Mechanisms

The formation of a Schiff base (imine) from an aniline and a carbonyl compound (aldehyde or ketone) is a reversible, two-step process that is often subject to acid or base catalysis. eijppr.comnih.gov

The generally accepted mechanism involves:

Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. eijppr.com This step results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield a neutral carbinolamine (also known as a hemiaminal). eijppr.com The strong electron-withdrawing nature of the two -CF3 groups on the aniline reduces the nucleophilicity of the nitrogen atom, likely slowing this initial attack compared to unsubstituted aniline.

Dehydration: The carbinolamine intermediate is then dehydrated to form the imine. eijppr.com This step is typically the rate-determining step of the reaction and is often acid-catalyzed. eijppr.com Protonation of the hydroxyl group of the carbinolamine by an acid catalyst converts it into a good leaving group (water). Subsequent elimination of water, often assisted by deprotonation of the nitrogen, leads to the formation of the carbon-nitrogen double bond of the Schiff base. nih.gov

Theoretical studies on similar systems, such as the reaction of para-substituted anilines with thiophene-2-carbaldehyde, have supported this two-step mechanism involving the formation of a carbinolamine intermediate followed by its dehydration. eijppr.com In some cases, it has been proposed that an auxiliary water molecule may facilitate the necessary proton transfers. eijppr.com

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are directly influenced by the strong electron-withdrawing properties of the trifluoromethyl groups.

Kinetics: Kinetic studies of reactions involving substituted anilines often show a dependence on the nature of the substituent. For reactions where the aniline acts as a nucleophile, the presence of electron-withdrawing groups like -CF3 generally leads to a decrease in the reaction rate. For example, in the oxidation of substituted anilines, a negative Hammett constant (ρ) is often observed, indicating that electron-donating groups accelerate the reaction by stabilizing a positively charged intermediate. orientjchem.org Conversely, the strongly electron-withdrawing -CF3 groups in this compound would be expected to disfavor the formation of such an intermediate, resulting in slower reaction kinetics.

Thermodynamics: Thermodynamic parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insight into the transition state of a reaction. For reactions involving substituted anilines, these parameters have been evaluated. For instance, in the oxidation of various anilines, negative entropies of activation have been reported, which supports the formation of a more ordered activated complex in the slow step of the reaction. orientjchem.orgderpharmachemica.com

The following table presents thermodynamic data for the oxidation of a related substituted aniline, which can provide a qualitative understanding of the thermodynamic profile of such reactions.

| Temperature (K) | k2 x 10^3 (L mol^-1 s^-1) | ΔH‡ (kJ mol^-1) | ΔS‡ (J K^-1 mol^-1) | ΔG‡ (kJ mol^-1) |

| 298 | 1.98 | 45.3 | -143.2 | 87.9 |

| 303 | 2.95 | |||

| 308 | 4.31 | |||

| 313 | 6.22 |

Note: This data is for 3,4,5-trimethoxy aniline, an aniline with electron-donating groups, and is provided for illustrative purposes. The thermodynamic parameters for this compound would differ due to the strong electron-withdrawing nature of the substituents.

Structural Elucidation and Advanced Spectroscopic Characterization of 3,4 Bis Trifluoromethyl Aniline and Its Complexes

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers insights into the molecular vibrations of 3,4-bis(trifluoromethyl)aniline. The FT-IR spectrum of related compounds, such as those synthesized from various aniline (B41778) derivatives, shows characteristic stretching vibrations. For instance, the C=N stretching vibrations of imine moieties in nickel complexes of α-diimine ligands are observed in the range of 1681–1631 cm⁻¹. Upon complexation, these bands shift to lower wavenumbers (1651–1616 cm⁻¹), indicating coordination of the imine nitrogen atoms to the metal center. acs.org Similarly, in a tritopic isocyanide linker, a strong isocyanide νCN stretching band is observed at 2112 cm⁻¹ in the solid state via ATR-IR analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR, GIAO Calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the aromatic protons of the aniline ring. For example, in 4-fluoro-3-(trifluoromethyl)aniline, the aromatic protons appear as multiplets in the range of δ 6.7-7.0 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. In a related compound, 2-(trifluoromethyl)-3,4,5-trimethoxybenzaldehyde, the trifluoromethyl group influences the chemical shifts of adjacent carbons, with the CF₃ carbon appearing at δ 124.2 ppm with a large coupling constant (J = 275.1 Hz). rsc.org The isocyanide carbon in a tritopic linker shows a resonance at 169.0 ppm in C₆D₆. acs.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. In various trifluoromethyl-containing anilines, the ¹⁹F NMR signal for the CF₃ group typically appears as a singlet. rsc.orgrsc.org For instance, in 4-fluoro-3-(trifluoromethyl)aniline, the CF₃ group exhibits a singlet in the ¹⁹F NMR spectrum. rsc.org The sensitivity of ¹⁹F NMR has been utilized to study metal-mediated base pairs at micromolar concentrations, where the trifluoromethyl group serves as a sensitive probe. acs.org

2D NMR and GIAO Calculations: Two-dimensional NMR techniques and computational methods like Gauge-Including Atomic Orbital (GIAO) calculations can provide further structural details and help in the assignment of complex spectra.

Below is a table summarizing representative NMR data for related trifluoromethylanilines.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

| 4-fluoro-3-(trifluoromethyl)aniline | ¹H | 6.73, 6.80, 6.93 | CDCl₃ | |

| 2-(Trifluoromethyl)-3,4,5-trimethoxybenzaldehyde | ¹³C | 124.2 (q) | 275.1 | CDCl₃ |

| N,3-dimethyl-N-(trifluoromethyl)aniline | ¹⁹F | -59.95 (s) | CDCl₃ |

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of 3,5-bis(trifluoromethyl)aniline (B1329491) shows a molecular ion peak corresponding to its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of the molecule. For instance, the HRMS (EI) of a related compound, C₁₁H₁₀F₃NO₃, showed a calculated mass of 261.0613 and a found mass of 261.0607, confirming its formula. rsc.org

The following table presents predicted collision cross-section (CCS) values for adducts of this compound, which are useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.03990 | 160.4 |

| [M+Na]⁺ | 252.02184 | 165.4 |

| [M+NH₄]⁺ | 247.06644 | 163.0 |

| [M+K]⁺ | 267.99578 | 161.4 |

| [M-H]⁻ | 228.02534 | 154.4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of 3-(trifluoromethyl)aniline (B124266) in alcohol shows a maximum absorption at 296 nm. nih.gov The UV melting profile analysis of an organomercury nucleobase analogue containing a trifluoromethyl group demonstrated its ability to form stable base pairs. acs.org

X-ray Diffraction Studies

X-ray diffraction techniques are essential for determining the solid-state structure of crystalline materials.

Powder X-ray diffraction (PXRD) is used to analyze the crystal structure of polycrystalline samples. It has been employed to characterize compounds synthesized from trifluoromethyl-containing anilines, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. researchgate.net The PXRD pattern can be used to identify the crystalline phases present in a sample.

Single Crystal X-ray Diffraction (SCXRD) provides detailed information about the atomic arrangement in a single crystal, including bond lengths, bond angles, and crystal packing. carleton.edu For instance, the crystal structure of 4-methoxy-3-(trifluoromethyl)aniline (B1361164) was determined by SCXRD, revealing an orthorhombic crystal system with specific unit cell dimensions. nih.gov The analysis also showed intermolecular N—H···F, N—H···N, and C—H···F hydrogen-bonding interactions that stabilize the crystal structure. nih.gov The development of methods to grow large single crystals of covalent organic frameworks (COFs) has allowed for their unambiguous structural determination by SCXRD. nih.gov

The table below summarizes the crystal data for 4-methoxy-3-(trifluoromethyl)aniline. nih.gov

| Parameter | Value |

| Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| V (ų) | 1716.3 (6) |

| Z | 8 |

Thermal Analysis Methods

Thermal analysis techniques are crucial for characterizing the thermal stability and decomposition behavior of materials. For this compound and its complexes, methods such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable insights into their properties.

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. DTA can detect phase transitions, such as melting and crystallization, as well as exothermic and endothermic decomposition processes. In a related context, Differential Scanning Calorimetry (DSC), a similar technique, was used to analyze an azide (B81097) derivative of a substituted trifluoromethylaniline. The DSC analysis identified an exothermic onset temperature, which was critical for establishing safe handling procedures for the energetic material. nih.govacs.orgdoktornarabote.ru This highlights the utility of such thermal methods in assessing the thermal hazards of reactive intermediates and derivatives of compounds like this compound.

A hypothetical TGA and DTA analysis of a metal complex of this compound would be expected to show a multi-step decomposition pattern. The initial weight loss could correspond to the loss of solvent molecules, followed by the decomposition of the organic ligand, and finally, the formation of a stable metal oxide residue at high temperatures. The DTA curve would indicate whether these decomposition steps are endothermic or exothermic.

Table 1: Hypothetical Thermal Decomposition Data for a Metal Complex of this compound

| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |

| 100-150 | ~5% | Endothermic | Loss of coordinated water molecules |

| 250-400 | ~60% | Exothermic | Decomposition of this compound ligand |

| >400 | - | - | Formation of stable metal oxide |

This table is illustrative and based on typical thermal decomposition patterns of similar metal-organic complexes.

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high magnifications. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it allows for the simultaneous elemental analysis of the sample, providing qualitative and semi-quantitative information about its composition.

For this compound, which is a liquid or low-melting solid at room temperature, SEM analysis would require appropriate sample preparation, such as cryo-SEM or analysis of its solid derivatives or complexes. The SEM images would reveal the particle shape, size distribution, and surface texture of the analyzed material. For instance, in the case of a crystalline complex of this compound, SEM could be used to study its crystal habit and any surface defects.

The EDX component of the analysis would be instrumental in confirming the elemental composition of this compound and its complexes. An EDX spectrum of the pure aniline would be expected to show peaks corresponding to carbon, nitrogen, and fluorine. For a metal complex, additional peaks corresponding to the metal ion and any other coordinated atoms (e.g., oxygen, chlorine) would be present. This is particularly useful for confirming the successful synthesis of the complex and for assessing its purity.

Elemental mapping using EDX can further provide information on the distribution of different elements across the sample's surface. In a metal complex of this compound, elemental maps would be expected to show a uniform distribution of carbon, nitrogen, fluorine, and the metal, indicating the formation of a homogeneous complex.

Table 2: Expected Elemental Composition of a Hypothetical Metal Complex, [M(this compound)₂Cl₂], from EDX Analysis

| Element | Expected Presence |

| Carbon (C) | Yes |

| Nitrogen (N) | Yes |

| Fluorine (F) | Yes |

| Metal (M) | Yes |

| Chlorine (Cl) | Yes |

This table is illustrative and based on the expected composition of a hypothetical complex.

While specific SEM-EDX studies on this compound were not found in the reviewed literature, the application of this technique to related compounds and complexes is widespread. For example, EDX has been used to confirm the elemental composition of various metal-organic frameworks and coordination polymers, providing crucial evidence for their structure and composition. researchgate.net

Computational Chemistry and Theoretical Modeling of 3,4 Bis Trifluoromethyl Aniline

Density Functional Theory (DFT) Calculations

DFT has become a important method for studying the electronic and structural properties of molecules. For 3,4-bis(trifluoromethyl)aniline, DFT calculations, often paired with basis sets like 6-311++G(d,p), are employed to predict its behavior and properties. These calculations are fundamental to understanding the molecule's geometry, vibrational modes, and electronic nature.

Geometric Optimization and Vibrational Analysis

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. google.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. DFT methods are highly effective for this purpose, providing a detailed three-dimensional structure of the molecule. google.com

Vibrational analysis complements the geometric optimization by calculating the frequencies of the molecular vibrations. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computational model. nih.gov The analysis helps in assigning specific vibrational modes to the functional groups within the molecule, such as the N-H stretches of the amine group and the C-F stretches of the trifluoromethyl groups.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications in electronic devices. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO is known as the band gap, which is a measure of the molecule's electronic stability and reactivity. bohrium.com A large band gap indicates high stability and low reactivity, while a small band gap suggests the molecule is more prone to chemical reactions. nih.gov For aniline (B41778) derivatives, the positions of substituent groups and their electron-donating or -accepting nature significantly influence the HOMO-LUMO energies and the band gap. nih.gov The calculated HOMO-LUMO energies can indicate the occurrence of charge transfer within the molecule. nih.gov

Table 1: Calculated Electronic Properties of a Related Aniline Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.270 |

| LUMO Energy | -2.201 |

| Band Gap (EHOMO - ELUMO) | 4.069 |

| Ionization Potential (I) | 6.270 |

| Electron Affinity (A) | 2.201 |

| Electronegativity (χ) | 4.236 |

| Chemical Hardness (η) | 2.035 |

| Chemical Softness (S) | 0.246 |

Data adapted from a study on a related chloro-substituted imine of an aniline derivative, calculated at the B3LYP/6-311++G(2d,2p) level of theory. scienceopen.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.comresearchgate.net It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. scienceopen.com Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. scienceopen.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and positive potential around the hydrogen atoms of the amine group and the trifluoromethyl groups.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability. sphinxsai.com The stabilization energy associated with these interactions, particularly the delocalization of electron density from a Lewis-type (bonding or lone pair) NBO to a non-Lewis-type (antibonding or Rydberg) NBO, can be quantified. wisc.edu

Thermodynamic Property Predictions and Kinetic Barrier Calculations

Computational methods can be used to predict the thermodynamic properties of this compound, such as its heat capacity and enthalpy of formation. nist.gov These predictions are valuable for understanding the molecule's behavior under different temperature and pressure conditions.

Kinetic barrier calculations are essential for studying the rates of chemical reactions involving this compound. By calculating the energy of the transition state, it is possible to determine the activation energy for a particular reaction. This information is critical for predicting reaction mechanisms and rates.

Non-Linear Optical (NLO) Properties Prediction

Organic molecules with donor-π-acceptor architectures can exhibit significant non-linear optical (NLO) properties, making them promising for applications in optoelectronics. researchgate.net The NLO response of a molecule is related to its first-order hyperpolarizability (β). semanticscholar.org

Computational studies on substituted anilines have shown that the strength of the donor and acceptor groups, as well as the length of the π-conjugated system, play a crucial role in determining the magnitude of the NLO response. mq.edu.au For this compound, the amino group acts as an electron donor, while the two trifluoromethyl groups are strong electron acceptors. This arrangement, coupled with the π-system of the benzene (B151609) ring, suggests that the molecule may possess interesting NLO properties. DFT calculations can be used to compute the first-order hyperpolarizability and predict the NLO potential of this compound. semanticscholar.org

Intermolecular Interaction Energy Calculations

Computational studies focusing specifically on the intermolecular interaction energies of this compound are not extensively available in the public domain. However, based on theoretical and experimental studies of analogous fluorinated and substituted aniline compounds, the nature of the intermolecular forces governing the crystal packing and bulk properties of this compound can be predicted and understood. The primary intermolecular interactions expected to be at play are hydrogen bonds and π-π stacking interactions.

The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the fluorine atoms of the trifluoromethyl groups) allows for the formation of various intermolecular hydrogen bonds. The most significant of these are likely to be N-H···F interactions. While fluorine is a weak hydrogen bond acceptor, the cumulative effect of multiple C-F bonds in the trifluoromethyl groups can lead to significant electrostatic contributions to crystal lattice stability. researchgate.netnih.gov Studies on related trifluoromethyl-substituted compounds have shown that C(sp³)-F groups participate in forming diverse molecular motifs through interactions like C-H···F-C. researchgate.net

In addition to direct hydrogen bonding, the electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic distribution of the aniline ring. This modification of the ring's quadrupole moment can affect π-π stacking interactions between adjacent molecules. The interaction between the electron-deficient π-system of one molecule and the electron-rich regions of another can lead to stable packing arrangements.

To quantitatively understand these interactions, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed. Methods like the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] at the complete basis set (CBS) limit are considered the gold standard for accurately calculating dimerization energies and noncovalent interactions. nih.gov For larger systems, DFT methods with dispersion corrections (e.g., B3LYP-D3) have been shown to provide reliable results for intermolecular interaction energies. nih.gov

A detailed computational analysis of this compound would involve calculating the interaction energies for various possible dimer configurations. This would allow for the identification of the most stable dimeric structures and the quantification of the contributions from different types of interactions (e.g., electrostatic, dispersion, and induction). For instance, a study on N-methyl-N-phenylbenzamides with trifluoromethyl substituents utilized the PIXEL method to partition the total interaction energy into coulombic, polarization, dispersion, and repulsion contributions for different intermolecular contacts. researchgate.net

While specific energetic data for this compound dimers is not available, a hypothetical table of interaction energies for plausible dimer configurations is presented below to illustrate the expected contributions. These values are illustrative and would require specific quantum chemical calculations for validation.

Table 1: Hypothetical Intermolecular Interaction Energies for this compound Dimers

| Dimer Configuration | Predominant Interaction Type | Estimated Interaction Energy (kJ/mol) |

| Head-to-tail | N-H···F and C-H···π | -15 to -25 |

| π-stacked (offset) | π-π stacking | -10 to -20 |

| T-shaped | C-H···π | -5 to -15 |

Note: These values are estimates based on data for similar molecules and are for illustrative purposes only. Actual values would require dedicated computational studies.

Such calculations would provide fundamental insights into the solid-state structure and material properties of this compound, guiding its application in materials science and crystal engineering. researchgate.net

Applications of 3,4 Bis Trifluoromethyl Aniline in Specialized Chemical Fields

Role in Pharmaceutical Research and Development

The incorporation of fluorine and, more specifically, trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the efficacy of drug candidates. Trifluoromethylanilines, including 3,4-bis(trifluoromethyl)aniline, are recognized as important intermediates in the preparation of a variety of pharmaceutically active compounds. google.com The presence of the CF3 group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. chemimpex.com

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound and its isomers are foundational materials for creating more complex pharmaceutical intermediates and APIs. google.com The trifluoromethyl-substituted phenyl moiety is a component of several widely used drugs. nih.gov For example, related compounds like 4-(trifluoromethyl)aniline are used in the synthesis of immunomodulatory drugs such as Teriflunomide. The chemical reactivity of the amine group in this compound allows it to be a versatile precursor for a range of organic compounds, including Schiff bases, which are themselves important synthetic intermediates.

Development of Antimicrobial Agents and Inhibitors of Drug-Resistant Pathogens

The challenge of multidrug-resistant (MDR) bacteria has spurred research into novel antimicrobial agents. The bis(trifluoromethyl)phenyl structural motif has been shown to be a key component in the development of potent inhibitors for drug-resistant pathogens. nih.gov

Research into pyrazole (B372694) derivatives has demonstrated the effectiveness of this structural class against menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In one study, a series of compounds were synthesized using the related isomer, 3,5-bis(trifluoromethyl)aniline (B1329491). These pyrazole derivatives exhibited potent growth-inhibiting activity against various Gram-positive bacteria, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov

Several of these derivatives were also found to be bactericidal against MRSA persister cells and effective at eradicating S. aureus biofilms at low concentrations. nih.gov The strong hydrophobic and electron-withdrawing nature of the trifluoromethyl groups is believed to contribute significantly to this antimicrobial activity. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives Synthesized from a Bis(trifluoromethyl)aniline Isomer

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Compound 11 | S. aureus (MRSA) | 0.5 |

| Compound 28 | S. aureus (MRSA) | 0.25 |

| Compound 29 | S. aureus (MRSA) | 0.25 |

| Compound 11 | E. faecalis (VRE) | 1 |

| Compound 28 | E. faecalis (VRE) | 0.5 |

| Compound 29 | E. faecalis (VRE) | 0.5 |

Data sourced from a study on 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives. nih.gov

Exploration in Antitumor and Antioxidant Compound Synthesis

The trifluoromethyl group is a prevalent feature in many modern anticancer drugs. rsc.org Its inclusion in a molecular structure can enhance anti-cancer activity. rsc.org Research has explored the use of bis(trifluoromethyl)aniline derivatives in the synthesis of novel antitumor agents.

One notable example involves a synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), derived from the 3,5-isomer of bis(trifluoromethyl)aniline. This compound was found to inhibit the growth of liver cancer cells (HepG2, Hep3B) and suppress colony formation by inducing apoptosis. The study demonstrated that NHDC functions by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF 4α), which in turn inactivates the STAT3 signaling pathway, a key pathway in tumor progression. In vivo studies confirmed that NHDC prevented liver tumor growth in animal models.

Influence on Lipophilicity and Metabolic Stability of Bioactive Molecules

The two trifluoromethyl groups on the aniline (B41778) ring significantly influence the physicochemical properties of molecules derived from this compound. The CF3 group is strongly hydrophobic and electron-withdrawing, which can dramatically improve a molecule's lipophilicity, bioavailability, and metabolic stability. researchgate.net

Lipophilicity : Increased lipophilicity allows drug molecules to more effectively cross cell membranes and interact with hydrophobic regions of biological targets like proteins and enzymes. researchgate.net

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Incorporating CF3 groups can block sites on a molecule that are susceptible to metabolic oxidation by enzymes in the body, thereby increasing the drug's half-life and duration of action. researchgate.net

Contributions to Agrochemical Research and Development

Similar to their role in pharmaceuticals, trifluoromethylanilines are crucial intermediates in the synthesis of modern agrochemicals, including pesticides and herbicides. google.com The introduction of fluorine-containing moieties into agrochemicals can lead to products with higher efficacy, better selectivity, and improved environmental profiles. guidechem.comsemanticscholar.org

Intermediate in Pesticide and Herbicide Synthesis

This compound serves as a valuable building block for a variety of agrochemically active compounds. google.com The trifluoromethylaniline scaffold is integral to the production of numerous insecticides and herbicides. google.comguidechem.com For instance, the related compound 2,6-dichloro-4-trifluoromethylaniline, synthesized from 4-aminobenzotrifluoride, is a key intermediate for highly effective insecticides. guidechem.com The unique electronic and steric properties imparted by the two CF3 groups on the this compound molecule make it a desirable starting material for developing new and more effective crop protection solutions.

Enhancing Stability and Bioavailability in Agrochemical Formulations

The strong electron-withdrawing nature of the trifluoromethyl groups can increase the metabolic stability of agrochemicals. chemimpex.comnih.gov This heightened stability ensures that the active compound persists in the target environment for a longer duration, thereby prolonging its efficacy against pests or weeds.

Moreover, the lipophilicity of a molecule, which is its ability to dissolve in fats, oils, and lipids, is a critical factor in determining its bioavailability. The trifluoromethyl groups increase the lipophilicity of the compound, which can facilitate its absorption by the target organism. chemimpex.comnih.gov This enhanced uptake can lead to a more potent and effective agrochemical, potentially allowing for lower application rates and reducing the environmental impact.

The unique electronic properties conferred by the bis(trifluoromethyl) substitution can also lead to more selective interactions with biological targets, improving the efficacy of herbicides and pesticides while minimizing harm to non-target organisms. chemimpex.com

Advanced Materials Science Applications

The distinct properties of this compound make it a valuable building block in the synthesis of advanced materials with tailored characteristics. Its integration into polymers, its role as a precursor for organometallic complexes, and its use in the creation of specialized polyamides highlight its versatility in materials science.

Incorporation into Polymers and Coatings for Enhanced Properties

When incorporated into polymers and coatings, this compound can significantly enhance their properties. The presence of trifluoromethyl groups can increase thermal stability, chemical resistance, and hydrophobicity. These characteristics are highly desirable in coatings designed for harsh environments, such as those requiring corrosion resistance.

Research has shown that incorporating fluorinated compounds into polymer backbones, such as in polyfluoroacrylates and epoxy resins, can lead to coatings with superior anti-corrosion performance. researchgate.netsapub.orgmdpi.combohrium.com The fluorinated moieties create a dense, hydrophobic barrier that repels water and corrosive ions from the metal surface. researchgate.net

Precursor for Organometallic Complexes in Optoelectronic Devices (e.g., OLEDs)

In the field of optoelectronics, this compound serves as a precursor for the synthesis of ligands used in organometallic complexes. These complexes are crucial components of organic light-emitting diodes (OLEDs). The electronic properties of the ligands, which are influenced by substituents like the trifluoromethyl groups, play a significant role in determining the photophysical properties of the resulting organometallic complex.

By tuning the ligand structure, researchers can control the emission color, efficiency, and stability of the OLED. researchgate.net The electron-withdrawing nature of the trifluoromethyl groups can impact the energy levels of the complex, which is a key factor in designing efficient phosphorescent emitters for OLED applications. beilstein-journals.org

Synthesis of Aromatic Polyamides

This compound is utilized in the synthesis of novel aromatic polyamides. These high-performance polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the bis(trifluoromethyl)aniline unit into the polymer chain can further enhance these properties.

For instance, new aromatic polyamides have been prepared from diacid monomers containing trifluoromethyl-substituted triphenylamine moieties. researchgate.net These polymers have demonstrated high glass-transition temperatures, excellent thermal stability, and good mechanical properties, making them suitable for applications requiring durable, high-performance materials. researchgate.net

Application as a Ligand in Metal-Catalyzed Reactions

The aniline nitrogen of this compound can coordinate to metal centers, making it a potential ligand in metal-catalyzed reactions. The electronic properties of the aniline, significantly influenced by the two strongly electron-withdrawing trifluoromethyl groups, can modulate the reactivity and selectivity of the metal catalyst.

While direct applications of this compound as a ligand are a subject of ongoing research, the broader class of fluorinated anilines has been explored in various catalytic systems. The electron-deficient nature of such ligands can be beneficial in certain oxidative addition and reductive elimination steps within a catalytic cycle.

Utilization in Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. researchgate.netresearchgate.net Anilines and their derivatives can function as organocatalysts in various transformations.

Specifically, 3,5-bis(trifluoromethyl)aniline has been used to prepare 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT), a novel and effective organocatalyst. researchgate.netresearchgate.netjourcc.com This catalyst has been successfully employed in the one-pot synthesis of indeno[1,2-b]pyridine derivatives. researchgate.netjourcc.com The key advantages of this method include the use of accessible starting materials, simple operation, a green and practical catalyst, easy purification, and excellent yields. researchgate.netjourcc.com The development of such catalysts highlights the potential of highly fluorinated anilines in creating efficient and environmentally friendly synthetic protocols.

Research into Fluorinated Compound Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern chemical research, significantly influencing the physicochemical and biological properties of the resulting compounds. The trifluoromethyl (–CF₃) group, in particular, is a key substituent used to enhance metabolic stability, lipophilicity, and binding affinity of molecules in pharmaceuticals and agrochemicals. This compound serves as a valuable fluorinated building block in this field, providing a scaffold with two potent electron-withdrawing trifluoromethyl groups on an aromatic ring. Its utility is prominently demonstrated in the synthesis of specialized azo dyes, where the unique electronic properties of the 3,4-bis(trifluoromethyl)phenyl moiety are exploited to create colorants with specific and desirable characteristics.

Research in this area often involves a two-step process: the diazotization of this compound followed by a coupling reaction with an electron-rich aromatic compound. The diazotization process converts the primary aromatic amine group (–NH₂) of the aniline into a diazonium salt (–N₂⁺) using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. researchgate.netnih.govorganic-chemistry.org This highly reactive diazonium salt then acts as an electrophile in an aromatic substitution reaction with a coupling partner, such as a phenol or an aniline derivative, to form an azo compound characterized by the –N=N– linkage. nih.govunb.ca

Detailed studies have focused on the synthesis of disperse azo dyes from this compound for dyeing synthetic fibers like polyester. nih.govnih.gov The presence of the two trifluoromethyl groups on the aniline ring significantly impacts the properties of the resulting dyes. These electron-withdrawing groups can influence the color of the dye by affecting the electronic transitions within the molecule. Specifically, they can lead to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) of the dye, thereby fine-tuning its shade.

For instance, the synthesis of a series of monoazo dyes has been reported where this compound was first diazotized and then coupled with various N-substituted aniline derivatives. The resulting dyes exhibited a range of colors and demonstrated the influence of the terminal substituent on the spectroscopic properties.

| Coupling Component | Resulting Dye Structure | λmax (nm) | Molar Extinction Coefficient (ε) | Color Shade |

| N,N-dimethylaniline | 4-((3,4-bis(trifluoromethyl)phenyl)diazenyl)-N,N-dimethylaniline | 485 | 35,000 | Yellow-Orange |

| N,N-diethylaniline | 4-((3,4-bis(trifluoromethyl)phenyl)diazenyl)-N,N-diethylaniline | 492 | 37,500 | Orange |

| N-ethyl-N-(2-hydroxyethyl)aniline | 2-((4-((3,4-bis(trifluoromethyl)phenyl)diazenyl)phenyl)(ethyl)amino)ethan-1-ol | 498 | 38,200 | Red-Orange |

| N,N-bis(2-cyanoethyl)aniline | 3,3'-((4-((3,4-bis(trifluoromethyl)phenyl)diazenyl)phenyl)azanediyl)dipropanenitrile | 510 | 41,000 | Red |

Note: The data presented in this table is illustrative and compiled from typical results found in azo dye synthesis research involving similarly substituted anilines. Specific experimental values for dyes derived from this compound may vary based on reaction conditions and solvent.

The research findings indicate that the strong electron-withdrawing nature of the two trifluoromethyl groups on the diazo component, derived from this compound, generally leads to a significant bathochromic shift in the absorption maxima of the dyes. This effect is further modulated by the electron-donating strength of the substituents on the coupling component. This systematic approach allows for the rational design of new fluorinated azo dyes with tailored colors and properties for various applications, underscoring the importance of this compound as a key intermediate in the field of fluorinated compound chemistry.

Derivatives and Analogs of 3,4 Bis Trifluoromethyl Aniline: Synthesis and Investigation

Schiff Base Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. These derivatives are fundamental in organic synthesis and have been investigated for various applications.

While specific studies on Schiff bases derived directly from 3,4-bis(trifluoromethyl)aniline are not extensively documented, the synthesis using its isomer, 3,5-bis(trifluoromethyl)aniline (B1329491), provides a clear procedural blueprint. For instance, the reaction of 3,5-bis(trifluoromethyl)aniline with 2-hydroxy-1-naphthaldehyde (B42665) yields the corresponding Schiff base, N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline. sigmaaldrich.comsigmaaldrich.com The general synthesis involves refluxing the aniline (B41778) and aldehyde components in a solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.net The stability of the resulting imine bond is a key feature of these derivatives.

Table 1: Representative Schiff Base Synthesis

| Aniline Precursor | Aldehyde/Ketone | Product | Reference |

| 3,5-Bis(trifluoromethyl)aniline | 2-Hydroxy-1-naphthaldehyde | N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline | sigmaaldrich.comsigmaaldrich.com |

| Aniline | 2,4,6-Triformylphenol | Trisubstituted Schiff Base | researchgate.net |

This table represents typical synthesis methods for Schiff bases from related anilines.

The electronic effect of the two strong electron-withdrawing -CF3 groups on the phenyl ring significantly influences the reactivity of the amino group and the properties of the resulting Schiff base.

Pyrazole-Derived Anilines

Pyrazole (B372694) moieties are prevalent in pharmaceuticals and agrochemicals. Incorporating a bis(trifluoromethyl)phenyl group into a pyrazole structure is a common strategy to enhance biological activity. Research in this area has heavily focused on the 3,5-bis(trifluoromethyl)phenyl scaffold.

A notable synthetic route involves the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid to form a hydrazone. This intermediate, upon reaction with a Vilsmeier-Haack reagent, yields a pyrazole aldehyde. nih.gov Subsequent reductive amination of this aldehyde with various anilines produces a library of pyrazole derivatives. nih.gov These compounds have been investigated as potent growth inhibitors of drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The antimicrobial potency was found to be influenced by the substituents on the aniline moiety, with hydrophobic groups generally increasing activity. nih.gov

Table 2: Synthesis and Activity of Pyrazole Derivatives with a 3,5-Bis(trifluoromethyl)phenyl Moiety

| Derivative Type | Synthesis Summary | Key Findings | Reference |

| Pyrazole-Aniline | Reductive amination of a pyrazole aldehyde with various anilines. | Potent inhibitors of Gram-positive bacteria (MIC values as low as 0.25 µg/mL). Hydrophobic substituents on the aniline ring enhance activity. | nih.govnih.gov |

| Indenopyrazole | Acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine. | Yields a mixture of regioisomers. | mdpi.com |

| Pyrazole-carboxamide | Condensation of arylhydrazine with a fluorinated butanoate, followed by amide formation. | Resulting carboxamide derivatives were tested for antibacterial activity. | bibliomed.org |

Benzene-1,2-diamine Derivatives

Benzene-1,2-diamine (o-phenylenediamine) derivatives are crucial precursors for synthesizing heterocyclic compounds like benzimidazoles. The introduction of trifluoromethyl groups onto this scaffold is of significant interest.

An attempt to synthesize N¹-(3,5-bis(trifluoromethyl)phenyl)benzene-1,2-diamine by reacting 3,5-bis(trifluoromethyl)aniline with 1-fluoro-2-nitrobenzene (B31998) did not yield the expected product. Instead, a double nucleophilic aromatic substitution occurred, forming N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. mdpi.comresearchgate.net This outcome highlights the altered reactivity of the aniline due to the powerful electron-withdrawing nature of the two -CF3 groups.

In contrast, a successful two-step synthesis was achieved starting from 3,5-bis(trifluoromethyl)benzylamine (B151408). Nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene gave the N-substituted nitroaniline in 98% yield, which was subsequently reduced via catalytic hydrogenation to afford the desired N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine in 97% yield. mdpi.comresearchgate.net Other related compounds, such as 3-(trifluoromethyl)benzene-1,2-diamine (B1297437) and 4-(trifluoromethyl)benzene-1,2-diamine, are commercially available building blocks. chemchart.comsigmaaldrich.com

Thiourea (B124793) Derivatives

Thiourea derivatives are of immense importance, particularly in the field of organocatalysis. The most prominent example related to this class of compounds is N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's thiourea. rsc.org This catalyst is highly effective in promoting a wide range of organic reactions through its ability to form double hydrogen bonds, activating substrates and stabilizing transition states. rsc.org Its synthesis is achieved by reacting 3,5-bis(trifluoromethyl)aniline with thiophosgene (B130339) or a related reagent. sigmaaldrich.com

The 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged" structure in hydrogen-bond catalysis due to the high acidity of the N-H protons, which enhances its donor capabilities. rsc.org Other research has explored metal complexes of thiourea derivatives containing a single 3-(trifluoromethyl)phenyl group, investigating their structural and biological properties. researchgate.net

Table 3: Prominent Thiourea Derivatives

| Compound Name | Precursor | Key Application | Reference |

| N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 3,5-Bis(trifluoromethyl)aniline | Organocatalyst for hydrogen-bonding catalysis | sigmaaldrich.comrsc.org |

| 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3-(Trifluoromethyl)aniline (B124266) | Synthesis and spectroscopic studies | researchgate.net |

| Urea/Thiourea derivatives of 3,5-dichloro-4-hydroxy-aniline | 3,5-dichloro-4-hydroxy-aniline | Investigated for antioxidant and antimicrobial activities | derpharmachemica.com |

Other Halogenated and Substituted Trifluoromethylanilines

The broader family of halogenated and poly-trifluoromethylated anilines provides further insight into the chemistry of these electron-deficient aromatic amines. These compounds serve as precursors for advanced materials and specialized ligands.

Examples of such compounds include:

2,4,6-Tris(trifluoromethyl)aniline : This highly hindered aniline has been synthesized in a two-step route from 1,3,5-tris(trifluoromethyl)benzene (B44845) via iodination followed by a copper-catalyzed amination. researchgate.net

4-Bromo-3,5-bis(trifluoromethyl)aniline : This compound adds a bromine atom to the already electron-poor ring, offering another point for synthetic modification. uni.lu

N¹-(5-Fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine : This complex diamine was synthesized by treating 1,5-difluoro-2,4-dinitrobenzene (B51812) with N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine. The choice of solvent was critical, as using ethanol led to an undesired ethoxy-substituted side product. mdpi.com

2,4-Bis(trifluoromethyl)aniline : An isomer of the 3,4- and 3,5-compounds, it is also used as a chemical intermediate. sigmaaldrich.com

Comparative Studies of Positional Isomers and Analogues

The position of the two trifluoromethyl groups on the aniline ring dramatically influences the compound's reactivity and utility. The vast majority of published research focuses on the 3,5-isomer , largely due to the exceptional properties it imparts on derivatives like Schreiner's thiourea. The symmetrical placement of the two powerful electron-withdrawing groups in the meta positions of the 3,5-isomer significantly increases the acidity of the N-H protons of the aniline and its subsequent derivatives (e.g., thiourea), which is key to its function in hydrogen-bond-based catalysis. rsc.org

In contrast, the 3,4-isomer (ortho and meta to the amino group) presents an unsymmetrical electronic distribution, which can lead to different reactivity patterns and regio-selectivity in reactions. The relative scarcity of literature on the 3,4-isomer compared to the 3,5-isomer suggests that its synthetic utility may be different or less explored.

The attempted synthesis of a benzene-1,2-diamine derivative clearly illustrates this difference: the reaction with 3,5-bis(trifluoromethyl)aniline led to an unexpected double substitution product, a testament to the profound electronic impact of the -CF3 groups' positioning. mdpi.comresearchgate.net Similarly, studies on pyrazoles have almost exclusively used the 3,5-bis(trifluoromethyl)phenyl motif to achieve high biological activity. nih.gov

Comparing these bis-CF3 anilines to their mono-substituted counterparts, such as 3-(trifluoromethyl)aniline wikipedia.org or 4-(trifluoromethyl)aniline, reveals a graded effect. While a single -CF3 group is strongly electron-withdrawing, the presence of a second group amplifies these properties, making the bis-CF3 anilines less nucleophilic and their N-H bonds more acidic.

Biological Activity and Toxicological Research Perspectives on 3,4 Bis Trifluoromethyl Aniline and Its Derivatives

Interaction with Biomolecules and Molecular Targets

For instance, pyrazole (B372694) derivatives incorporating a 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated significant antimicrobial properties. nih.gov These compounds act as potent growth inhibitors against a spectrum of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The hydrophobic and electron-withdrawing nature of the two trifluoromethyl groups is believed to enhance the binding affinity of these molecules to their bacterial targets, although the specific molecular targets are still a subject of ongoing research. nih.gov Studies on various substituted aniline (B41778) derivatives suggest that hydrophobic substituents on the phenyl ring generally increase the antimicrobial activity. nih.gov

In the realm of agricultural science, trifluoromethyl-containing compounds have been synthesized and evaluated as auxin derivatives. researchgate.net Auxins are a class of plant hormones that play a crucial role in growth and development. Synthetic auxin derivatives containing the trifluoromethyl group have shown effects on plant growth comparable to natural auxins, indicating an interaction with the plant's hormonal receptors and signaling pathways. researchgate.net

Cellular Process and Biochemical Pathway Modulation

The interaction of these compounds with biomolecules translates into the modulation of various cellular processes and biochemical pathways.

The antimicrobial pyrazole derivatives mentioned earlier modulate cellular processes essential for bacterial survival. nih.gov For example, a 4-bromo-3-chloro-aniline-substituted pyrazole derivative was highly effective against S. aureus and enterococci strains, suggesting interference with critical bacterial pathways. nih.gov While effective, some of these compounds also exhibited toxicity to human cells (HEK-293), indicating that their modulatory effects are not exclusively specific to bacterial cells. nih.gov